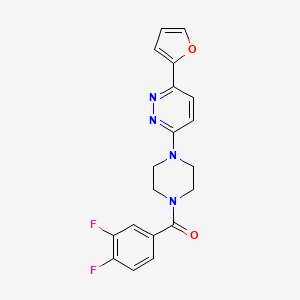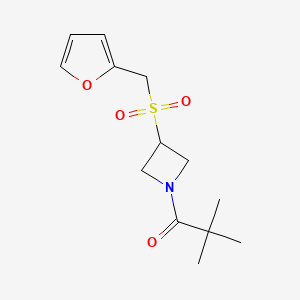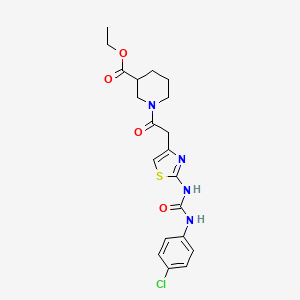![molecular formula C23H28N6O3S B2838255 N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 688793-69-3](/img/structure/B2838255.png)
N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H28N6O3S and its molecular weight is 468.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Therapeutic Potential
Synthesis of Novel Compounds
A range of novel compounds, including N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide, have been synthesized to explore their therapeutic potential. These compounds have been derived from visnaginone and khellinone and evaluated for their analgesic and anti-inflammatory activities. The findings suggest that some of these compounds exhibit significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory effects, highlighting their potential in treating inflammatory conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticonvulsant Properties
Research on a closely related compound, 1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one, known as "Epimidin," has demonstrated promising anticonvulsant properties. This underscores the potential of such compounds in the development of new treatments for epilepsy and related neurological conditions (Severina et al., 2021).
Antiarrhythmic and Antihypertensive Effects
A study on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including the methoxyphenyl piperazine moiety, showed strong antiarrhythmic and antihypertensive activities. This suggests that compounds with similar structural features may hold therapeutic value in cardiovascular diseases (Malawska et al., 2002).
Antimicrobial Activity
The development of new antimicrobial agents is critical in addressing drug resistance. Compounds incorporating the pyrimidine and piperazine structure, similar to the discussed compound, have shown antimicrobial activity against a variety of pathogens, indicating their potential in antimicrobial therapy (Hossan et al., 2012).
Regulation of Cytokines
A pyrimidylpiperazine derivative exhibited the ability to regulate cytokines, such as tumor necrosis factor-alpha and interleukin-10, protecting mice from endotoxin-induced shock. This highlights the potential for similar compounds in treating conditions associated with cytokine dysregulation (Fukuda et al., 2000).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two key starting materials, 4-methoxyphenylpiperazine and 2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-one, with propylamine and acetic anhydride, respectively. The reaction steps involve protection of the piperazine nitrogen, alkylation of the protected piperazine with propylamine, deprotection of the piperazine nitrogen, condensation of the resulting amine with the pyrido[2,3-d]pyrimidinone, and acetylation of the resulting amide with acetic anhydride." "Starting Materials": [ "4-methoxyphenylpiperazine", "2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-one", "propylamine", "acetic anhydride" ], "Reaction": [ "Protect the piperazine nitrogen with Boc anhydride", "Alkylate the protected piperazine with propylamine", "Deprotect the piperazine nitrogen with TFA", "Condense the resulting amine with 2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-one using EDCI/HOBt", "Acetylate the resulting amide with acetic anhydride" ] } | |
| 688793-69-3 | |
Molecular Formula |
C23H28N6O3S |
Molecular Weight |
468.58 |
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C23H28N6O3S/c1-32-18-7-5-17(6-8-18)28-14-12-27(13-15-28)11-3-10-24-20(30)16-29-22(31)19-4-2-9-25-21(19)26-23(29)33/h2,4-9H,3,10-16H2,1H3,(H,24,30)(H,25,26,33) |
InChI Key |
LVNJUNCGBCIBAU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CN3C(=O)C4=C(NC3=S)N=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(cyclopropylmethyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2838172.png)
![N-[2-[(2-Methoxy-2,3-dihydro-1H-inden-5-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2838173.png)
![3-[(4-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2838174.png)

![N-(4-phenyl-1,3-thiazol-2-yl)-N-(2-phenylethyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2838177.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2838180.png)
![6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2838181.png)

![Ethyl {[3,5-dicyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2838187.png)
![(E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2838190.png)



